Aildenafil

描述

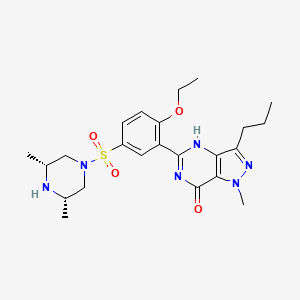

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197970 | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496835-35-9 | |

| Record name | Aildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496835-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methisosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Mechanism of Action

Phosphodiesterase Type 5 Inhibition: Mechanistic Insights

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a critical role in the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) hims.comwikipedia.orgnih.govuspharmacist.comnih.govnih.gov. In various tissues, including the smooth muscle cells lining blood vessels, cGMP acts as a second messenger, mediating relaxation and vasodilation hims.comwikipedia.orgnih.govuspharmacist.comnih.gov. Nitric oxide (NO) stimulates guanylate cyclase, which in turn produces cGMP from guanosine triphosphate (GTP) wikipedia.orgnih.govnih.govmdpi.com. PDE5 inhibitors, such as Methisosildenafil, block the catalytic site of PDE5, preventing the breakdown of cGMP nih.gov. This inhibition leads to elevated intracellular levels of cGMP, thereby enhancing the downstream signaling pathways mediated by cGMP nih.govnih.govmdpi.com.

The mechanism of action of PDE5 inhibitors involves potentiating the effects of endogenous NO, particularly in response to appropriate stimuli wikipedia.orgnih.govnih.gov. By inhibiting cGMP degradation, these compounds prolong the duration and intensity of cGMP-mediated effects, such as smooth muscle relaxation hims.comwikipedia.orgnih.govuspharmacist.comnih.gov.

Comparative Inhibitory Activity with Parent Phosphodiesterase Type 5 Inhibitors

Methisosildenafil is recognized as a structural analog of sildenafil (B151) wikipedia.orgwikipedia.orgcaymanchem.com. While it is understood to function through the same mechanism of PDE5 inhibition as parent compounds like sildenafil, tadalafil, and vardenafil, specific, detailed data directly comparing the inhibitory activity (e.g., IC50 or Ki values) of Methisosildenafil to these established inhibitors in the available literature is limited. Research indicates that structural analogues of known PDE5 inhibitors are predicted to share the same primary pharmacological target and act as potent PDE5 inhibitors medsafe.govt.nz. Some analogues have been suggested to be considerably more potent than their respective parent inhibitors, but this is a general observation about analogues and not a specific, quantified comparison for Methisosildenafil in the provided sources medsafe.govt.nz.

Downstream Cellular and Physiological Effects Related to Phosphodiesterase Type 5 Inhibition

The inhibition of PDE5 by compounds like Methisosildenafil leads to increased levels of cGMP, which in turn activates protein kinase G (PKG) nih.govmdpi.com. This activation mediates a cascade of downstream effects, most notably smooth muscle relaxation and vasodilation hims.comwikipedia.orgnih.govuspharmacist.comnih.gov. In vascular smooth muscle, increased cGMP and PKG activity lead to decreased intracellular calcium levels, promoting relaxation nih.govuspharmacist.com.

Beyond the direct vasodilatory effects, PDE5 inhibitors have been associated with other cellular and physiological effects. These can include anti-inflammatory, antioxidant, and antiproliferative properties, as observed in experimental settings with PDE5 inhibitors as a class wikipedia.org. PDE5 inhibitors may also influence platelet function by increasing cGMP levels, augmenting the inhibitory effect of NO on platelet aggregation and activation mdpi.com. Furthermore, PDE5 is expressed in various tissues, including those in the male reproductive tract beyond the corpus cavernosum, suggesting broader physiological roles for PDE5 inhibition nih.govmdpi.com. One study specifically mentioned that Methisosildenafil inhibits the production of myeloid-derived suppressor cells biosynth.com.

Efficacy Studies in Preclinical Models

Preclinical studies are a critical stage in the evaluation of a compound's potential therapeutic utility, involving in vitro and in vivo testing to gather initial data on efficacy, toxicity, and pharmacokinetics before human trials wikipedia.orgwikipedia.orgnih.gov. Research on Methisosildenafil has included investigation in animal models. Methisosildenafil has been shown to be effective in animal models of pulmonary hypertension biosynth.com. While detailed reports of other preclinical efficacy studies specifically focused on Methisosildenafil are not extensively available in the provided information, the general class of PDE5 inhibitors has been studied in various preclinical models to understand their effects on different physiological systems nih.govresearchgate.net. For instance, studies in animal models have explored the effects of PDE5 inhibitors on cardiovascular function, neural growth, and even potential anti-tumor effects due to PDE5 expression in some cancer cells nih.govresearchgate.net. One source mentioned a compound, potentially related to Methisosildenafil, showing efficacy comparable to sildenafil in a conscious rabbit model researchgate.net.

Pharmacokinetic and Metabolic Investigations

Characterization of Metabolic Pathways

Metabolic studies on aildenafil (methisosildenafil) using in vivo rat models and in vitro liver microsomes from multiple species, including mouse, rat, dog, and human, have revealed several key metabolic pathways. mims.com The primary routes of metabolism involve modifications to the piperazine (B1678402) ring and the ethyl and propyl side chains of the molecule.

Major metabolic transformations identified include:

Loss of a two-carbon fragment from the piperazine ring, indicative of N,N'-deethylation.

Introduction of an oxygen atom to the piperazine ring accompanied by dehydrogenation.

Hydroxylation of aliphatic side chains.

Oxidation of the piperazine ring.

N-demethylation at the pyrazole (B372694) ring.

O-deethylation.

Dehydrogenation.

Combinations of these individual metabolic steps also contribute to the formation of various metabolites. Notably, studies have indicated the absence of conjugated metabolites for this compound. These findings provide a foundational understanding of how methisosildenafil is processed enzymatically, primarily within the liver.

Role of Deuterated Analogues in Metabolic Studies

Deuterated analogues are valuable tools in drug metabolism studies. The substitution of hydrogen atoms with their heavier isotope, deuterium, can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds. This isotopic effect can influence the rate at which metabolic enzymes cleave these bonds, potentially altering the metabolic rate and pharmacokinetic profile of a compound.

While general principles highlight the utility of deuteration in probing metabolic pathways and improving pharmacokinetic properties, specific research detailing the use of deuterated methisosildenafil in metabolic studies was not prominently found in the available literature. However, the use of deuterated internal standards, such as sildenafil-d8 (B126156) and N-desmethyl sildenafil-d8, in analytical methods for quantifying related compounds like sildenafil (B151) and its metabolite in biological matrices suggests that deuterated analogues of PDE5 inhibitors are synthesized and utilized in pharmacokinetic and metabolic research, particularly for quantitative analysis. The application of similar strategies with deuterated methisosildenafil would likely provide valuable data on specific metabolic transformations and their rates.

Considerations of Systemic Exposure and Clearance Dynamics

Specific published data detailing the systemic exposure (e.g., AUC, Cmax) and clearance dynamics of methisosildenafil in humans is limited in the provided search results. While a study on the pharmacokinetics and safety of this compound tablets in healthy Chinese male subjects after multiple dose administration is mentioned nih.govnih.gov, specific quantitative data regarding systemic exposure and clearance from this study are not available in the snippets. Similarly, the existence of a liquid chromatography tandem mass spectrometry assay for determining this compound pharmacokinetics in human plasma is noted mims.com, but the pharmacokinetic parameters obtained using this method are not provided.

For context, studies on the analog sildenafil have shown that it is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. Sildenafil exhibits a mean absolute oral bioavailability of 41%, attributed in part to first-pass metabolism. Its plasma clearance rate is approximately 41 L/h, which approximates the rate of hepatic blood flow, indicating the liver as the primary site of elimination. The terminal elimination half-life of sildenafil is around 3-4 hours. While these parameters for sildenafil provide a general indication of the pharmacokinetic behavior of a related PDE5 inhibitor, the specific systemic exposure and clearance of methisosildenafil may differ due to structural variations and potential differences in metabolic rates and pathways.

Plasma Protein Binding Characteristics

Information specifically on the plasma protein binding characteristics of methisosildenafil was not found in the provided search results. Plasma protein binding is a significant factor influencing the distribution, metabolism, and excretion of a drug. Drugs bind to various plasma proteins, primarily albumin and alpha-1-acid glycoprotein. The extent of plasma protein binding affects the fraction of free (unbound) drug available to interact with its pharmacological targets and undergo metabolic transformation or excretion.

Studies on the related compound sildenafil have reported that it is approximately 96% bound to plasma proteins. This high degree of protein binding for sildenafil suggests that a large proportion of the drug in circulation is bound, with only a small fraction being unbound and pharmacologically active. Given the structural similarities between methisosildenafil and sildenafil, it is plausible that methisosildenafil also exhibits a notable degree of plasma protein binding. However, experimental determination is required to establish the precise extent and characteristics of methisosildenafil's binding to plasma proteins.

Toxicological Considerations and Safety Assessment

Current Status of Toxicological Data and Safety Evaluation

Comprehensive toxicological data and formal safety evaluations for Methisosildenafil are largely unavailable medsafe.govt.nzresearchgate.netresearchgate.net. As an analogue identified in adulterated dietary supplements, it has not been subjected to the systematic toxicological studies typically required for pharmaceutical approval, such as repeat-dose general toxicity studies, pharmacokinetic/toxicokinetic studies, reproductive toxicology, genotoxicity, and carcinogenicity assessments medsafe.govt.nzresearchgate.netresearchgate.netresearchgate.net. The evaluation of novel compounds for safety requires detailed compositional and structural analysis, alongside toxicity studies to understand potential risks researchgate.net. The lack of such data for Methisosildenafil means its full toxicological profile remains largely uncharacterized.

Predicted Adverse Pharmacological Effects Stemming from Phosphodiesterase Type 5 Inhibition

As a potent inhibitor of phosphodiesterase type 5, Methisosildenafil is expected to exert pharmacological effects similar to those of approved PDE5 inhibitors wikipedia.orgwikipedia.orgmedsafe.govt.nz. The inhibition of PDE5 leads to increased levels of cyclic GMP, which mediates smooth muscle relaxation and vasodilation in various tissues wikipedia.orgresearchgate.net. While this mechanism is the basis for its intended use in erectile dysfunction, it also underlies potential adverse effects due to the presence of PDE5 in other parts of the body.

Predicted adverse pharmacological effects stemming from PDE5 inhibition by Methisosildenafil include those commonly associated with this class of drugs. These can encompass headache, flushing, dyspepsia, and nasal congestion wikipedia.orgresearchgate.netsinghealth.com.sgresearchgate.net. Visual disturbances, such as a bluish tinge to vision or blurred vision, are also potential effects due to PDE5 inhibition in the eye wikipedia.orgsinghealth.com.sgresearchgate.net.

More serious predicted effects, although less frequent with approved PDE5 inhibitors, include a significant reduction in blood pressure, particularly when the compound is taken concurrently with nitrates wikipedia.orgsinghealth.com.sgnih.govverywellhealth.com. Priapism, a prolonged and potentially harmful erection, is another risk associated with potent PDE5 inhibition nih.govverywellhealth.com. Furthermore, there are concerns regarding the potential for sudden sensorineural hearing loss and non-arteritic anterior ischemic optic neuropathy (NAION), which can result in irreversible vision loss wikipedia.orgnih.govverywellhealth.comnih.govnih.gov. These serious adverse effects highlight the inherent risks associated with the uncontrolled use of potent PDE5 inhibitors like Methisosildenafil.

Risk Profiles Associated with Unregulated Analogues

The primary risk associated with Methisosildenafil stems from its prevalence as an undeclared ingredient in unregulated products wikipedia.orgwikipedia.orglongdom.orgmedsafe.govt.nztubitak.gov.tr. These products bypass the stringent safety and efficacy evaluations required for approved pharmaceuticals longdom.orgmedsafe.govt.nzresearchgate.netresearchgate.net. Consequently, consumers are exposed to a substance with an unestablished toxicological profile, often without awareness of its presence or potential health implications medsafe.govt.nzresearchgate.nettubitak.gov.tr.

The risks associated with unregulated analogues like Methisosildenafil include unpredictable potency, variable purity, and the potential presence of synthetic by-products or contaminants from uncontrolled manufacturing processes researchgate.netresearchgate.netresearchgate.net. The lack of standardized dosing information in these products increases the risk of accidental overdose and exacerbated side effects longdom.orgresearchgate.netresearchgate.net.

Furthermore, the use of unregulated PDE5 inhibitors poses significant dangers for individuals with underlying health conditions, particularly cardiovascular diseases, hypertension, and diabetes, who may be at increased risk of serious complications such as life-threatening hypotension, myocardial infarction, or stroke longdom.orgmedsafe.govt.nzresearchgate.netresearchgate.net. The co-administration of these analogues with prescribed medications, especially nitrates, can lead to dangerous drug interactions medsafe.govt.nzwikipedia.orgsinghealth.com.sgnih.govverywellhealth.com. The presence of multiple undeclared active pharmaceutical ingredients within a single unregulated product further compounds these risks, making adverse effects difficult to predict and manage researchgate.netresearchgate.netresearchgate.net.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic techniques play a vital role in separating Methisosildenafil from matrix components and other co-eluting compounds, enabling its subsequent identification. researchgate.netresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of Methisosildenafil. nih.govauajournals.org These techniques offer high sensitivity and specificity, making them particularly suitable for detecting unknown or low-concentration adulterants in complex samples. researchgate.net High-resolution MS (HRMS) is employed to obtain accurate mass measurements of both molecular and fragment ions, which is essential for confirming the elemental composition and structural features of Methisosildenafil. researchgate.net LC coupled with electrospray ionization (ESI)-MS has also been successfully used for its detection. nih.gov Ultra-performance liquid chromatography-ion trap mass spectrometry (UPLC/MS) has been utilized for the separation, detection, and confirmation of erectile dysfunction drugs, including analogues like Methisosildenafil, with reported detection limits ranging from 0.5 µg/mL to 5 µg/mL depending on the compound. dovepress.com The use of tandem mass spectrometry is particularly valuable in distinguishing Methisosildenafil from other compounds that may have similar nominal masses or chemical formulas, as many analogues of approved PDE5 inhibitors exist. dovepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) has been applied in the characterization of Methisosildenafil, particularly for the analysis of its cleavage products. nih.govauajournals.org This technique can be a suitable option for detecting adulterants present in low quantities, especially after appropriate sample preparation steps. usp.org In studies involving the structural elucidation of Methisosildenafil, GC-MS was used to independently characterize the sulfonic acid and amine fragments resulting from the cleavage of its sulfonamide S-N bond. nih.govauajournals.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and traditional method for the analysis of sildenafil (B151) and its analogues, including Methisosildenafil. researchgate.net HPLC is frequently coupled with various detectors, such as Ultraviolet (UV) detectors or Photodiode Array (PDA) detectors, for screening and identification purposes. researchgate.netresearchgate.netnih.govoup.combdn.go.thresearchgate.net HPLC methods employing a C18 column and isocratic elution with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol, detected by PDA at wavelengths between 210 and 350 nm, have demonstrated complete resolution of Methisosildenafil from other common PDE-5 inhibitors like sildenafil, tadalafil, and vardenafil. bdn.go.thtci-thaijo.org Reported limits of detection (LODs) for Methisosildenafil using HPLC techniques are around 2.3 µg/mL. bdn.go.thtci-thaijo.org Preparative HPLC has also been employed for the isolation of Methisosildenafil from complex samples prior to detailed structural analysis. nih.govoup.com Furthermore, Ultra High Pressure Liquid Chromatography (UHPLC) coupled with a UV diode array detector (DAD) has been developed for the detection and quantification of authorized PDE5 inhibitors and their analogues in illegal preparations, and these methods are often compatible with mass spectrometry. uliege.be

Research findings on HPLC analysis of Methisosildenafil have provided specific chromatographic parameters. For instance, in one study utilizing HPLC with PDA detection, Methisosildenafil exhibited a distinct retention factor (Rf) in different thin-layer chromatography (TLC) systems, which are often used as a preliminary screening step before HPLC. bdn.go.thtci-thaijo.org

Table 1: Retention Factors (Rf) of Methisosildenafil in TLC Systems

| TLC System | Rf Value |

| System 1 (Ethyl acetate, acetonitrile, ammonia) | 0.56 |

| System 2 (Ethyl acetate, ethanol, ammonia) | 0.43 |

Source: Adapted from search results. bdn.go.thtci-thaijo.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the complete chemical structure of Methisosildenafil. nih.govresearchgate.netresearchgate.netontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is considered a powerful technique for the structural elucidation of Methisosildenafil and other synthetic analogues. nih.govresearchgate.netresearchgate.netontosight.aiauajournals.orgnih.govoup.com High-field (HF) NMR, often used in conjunction with LC-MS/MS, provides detailed information about the molecular structure, including the types and connectivity of atoms. researchgate.net Proton NMR (¹H-NMR) has been successfully applied for screening PDE-5 inhibitors in various samples. researchgate.net NMR analysis is crucial for confirming the accurate chemical structure of compounds, particularly when dealing with novel or unexpected analogues. researchgate.net Studies have reported the use of both ¹H-NMR and ¹³C-NMR spectroscopy to establish the structure of Methisosildenafil, providing characteristic chemical shifts that serve as fingerprints for identification. oup.com Benchtop NMR coupled with chemometric approaches has also been explored for the analysis of these compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the structural characterization of Methisosildenafil, often used in conjunction with chromatographic methods. nih.govauajournals.org UV-Vis spectrophotometry is utilized for obtaining absorption spectra, which provide information about the chromophores present in the molecule. scispace.com In HPLC analysis, UV or PDA detectors are commonly used to monitor the elution of Methisosildenafil by measuring its absorbance at specific wavelengths or across a range of wavelengths (e.g., 200-400 nm). oup.combdn.go.thtci-thaijo.org The UV spectrum of Methisosildenafil exhibits characteristic absorption maxima that contribute to its identification and can be compared to reference standards or spectral databases. oup.com

Immunological Assays for Rapid Screening

Immunological assays, such as enzyme-linked immunoassay (ELISA) and lateral flow immunoassay (LFIA), offer rapid screening capabilities for the detection of PDE5 inhibitors, including methisosildenafil, in functional foods and dietary supplements. These methods are based on the specific recognition between an antigen (the target compound or a related hapten) and an antibody. nih.govresearchgate.netnih.gov

Studies have explored the development of monoclonal antibodies with broad recognition capabilities for multiple PDE5 inhibitors, including methisosildenafil. nih.govnih.gov A quantum dot bead-based lateral flow immunoassay (QB-LFIA) has been developed, demonstrating improved limits of detection (LOD) and IC50 values for methisosildenafil and other analogues compared to traditional methods. nih.govrsc.org

Validation studies for these immunoassays involve assessing parameters such as LOD, IC50, recovery rates, and consistency when compared to confirmatory methods like HPLC-MS/MS. nih.govnih.govrsc.org For instance, a QB-LFIA method showed LOD values for methisosildenafil in the range of 0.32–6.52 ng/mL and IC50 values between 7.45–133.8 ng/mL. nih.govrsc.org Recoveries in spiked samples like honey and capsules ranged from 81.01% to 108.16%, with coefficients of variation below 12.71%. nih.govrsc.org

Advanced Analytical Techniques (e.g., Ion Mobility Spectrometry)

Advanced analytical techniques are essential for the definitive identification and structural elucidation of methisosildenafil and its analogues. Ion Mobility Spectrometry (IMS) is one such technique that has been explored for screening undeclared synthetic erectile dysfunction drugs and analogues in dietary supplements. nih.govcapes.gov.br

IMS separates ions based on their mobility in a carrier gas within an electric field. researchgate.net This provides an additional separation dimension orthogonal to techniques like liquid chromatography (LC). researchgate.net By measuring the reduced ion mobilities (K0) of reference materials, IMS can be used to identify the presence of known analogues like methisosildenafil in tested products. nih.govcapes.gov.br A study demonstrated that IMS could classify herbal dietary supplements containing adulterants with 100% accuracy and correctly identify most adulterants by comparing their K0 values to those of authenticated reference materials. capes.gov.br

Combining IMS with mass spectrometry (MS), such as LC-IMS-MS, offers enhanced separation and identification capabilities, particularly for isomeric compounds that may be difficult to resolve by LC or MS alone. researchgate.net Trapped ion mobility spectrometry (TIMS) combined with LC and tandem mass spectrometry (MS/MS) has been investigated for the analysis of isomeric PDE5 inhibitor analogues, showing that TIMS can provide separation based on the position of a nitrogen atom in the fused ring region of the molecules, complementing LC separation based on piperazine (B1678402) ring substitutions. researchgate.net

Other advanced techniques commonly employed include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly in tandem configurations (LC-MS/MS, GC-MS/MS). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of novel or unknown analogues. researchgate.netnih.gov NMR, in particular, is often preferred for definitive structural characterization. researchgate.net

Method Validation Parameters in Detection of Analogues

Method validation is a critical process to ensure that analytical methods used for the detection and quantification of methisosildenafil and its analogues are reliable, accurate, and fit for purpose. Key validation parameters typically assessed include accuracy, precision (repeatability and intermediate precision), specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness. demarcheiso17025.com

For the detection of analogues in complex matrices like dietary supplements, specificity is paramount to differentiate the target analyte from structurally similar compounds, excipients, and matrix components. demarcheiso17025.com Linearity and range establish the concentration range over which the method provides a proportional response. demarcheiso17025.com LOD and LOQ determine the lowest concentrations that can be reliably detected and quantified, respectively. demarcheiso17025.com Precision assesses the reproducibility of results under the same conditions (repeatability) and under varying conditions (intermediate precision). demarcheiso17025.com Accuracy measures how close the obtained values are to the true value. demarcheiso17025.com Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. demarcheiso17025.com

Validation studies for methods detecting sildenafil analogues, including methisosildenafil, often follow guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). demarcheiso17025.comnih.gov These studies involve analyzing spiked samples and comparing results with orthogonal techniques. nih.govnih.govuliege.be

Challenges in the Analytical Detection of Novel and By-product Analogues

The analytical detection of novel and by-product analogues of methisosildenafil and other PDE5 inhibitors is fraught with challenges. The continuous emergence of new analogues with subtle structural modifications is a significant hurdle. researchgate.netnih.govcapes.gov.br These modifications are often designed to evade detection by existing routine screening methods. nih.govhkmj.org

The structural similarity between analogues and approved drugs, as well as among the analogues themselves, can lead to difficulties in differentiation, particularly when using methods that rely solely on techniques like UV detection. mdpi.com Isomeric analogues, having the same molecular formula but different structural arrangements, pose a particular challenge and often require advanced separation techniques like IMS or detailed structural analysis by NMR. researchgate.netresearchgate.net

Complex matrices of dietary supplements, which can contain a variety of botanical extracts and other compounds, can interfere with the analysis, leading to signal suppression or enhancement in mass spectrometry, or co-elution in chromatographic methods. researchgate.netresearchgate.net The presence of by-products from synthesis or degradation can further complicate chromatograms and mass spectra, requiring sophisticated data analysis techniques for identification.

The lack of readily available reference standards for novel analogues is another major challenge. researchgate.net Structural elucidation of unknown compounds requires access to advanced analytical instrumentation and expertise, which may not be available in all testing laboratories. researchgate.net While techniques like HRMS can provide elemental composition, definitive structural confirmation often necessitates NMR spectroscopy or even X-ray crystallography for complex cases. researchgate.net The scale of adulteration and the dynamic nature of the illicit market necessitate continuous development and validation of analytical methods capable of keeping pace with the emergence of new analogues. researchgate.netnih.govcapes.gov.br

Structure Activity Relationship Sar Studies

Structural Modifications Relative to Parent Sildenafil (B151)

Methisosildenafil is a structural analog of Sildenafil. The primary structural difference lies in the piperazine (B1678402) ring. Sildenafil contains an N-methylpiperazine moiety. wikidata.orgnih.gov In contrast, Methisosildenafil features a 2,6-dimethylpiperazine (B42777) group replacing the N-methylpiperazine present in Sildenafil. nih.gov This involves the addition of two methyl groups to the piperazine ring and the potential for different stereochemical configurations (specifically, the (3S,5R) configuration is noted in some descriptions of Methisosildenafil). wikipedia.orgwikipedia.orglgcstandards.com

The core structure of both compounds includes a pyrazolo[4,3-d]pyrimidin-7-one ring system substituted with a sulfonyl-phenyl group and an ethoxy group on the phenyl ring. wikipedia.orgwikidata.orgnih.govlgcstandards.com The pyrazolopyrimidinone (B8486647) core also bears a methyl substituent at the 1-position and a propyl substituent at the 3-position. wikipedia.orgwikidata.orgnih.govlgcstandards.com The variation in the piperazine substituent represents a key structural modification in Methisosildenafil compared to Sildenafil.

Impact of Structural Changes on Phosphodiesterase Type 5 Inhibitory Potency

General SAR studies on PDE5 inhibitors indicate that modifications around the core structure and appended groups can influence potency and selectivity. For instance, studies comparing Sildenafil and Vardenafil, another PDE5 inhibitor, highlight that differences in the heterocyclic ring system play a critical role in potency, although variations in the piperazine substituent can also have an effect. nih.gov The presence of additional methyl groups and the stereochemistry on the piperazine ring in Methisosildenafil, compared to the simpler N-methylpiperazine in Sildenafil, would be expected to influence its interaction with the PDE5 active site and thus its inhibitory potency.

Research on other sildenafil analogues found as adulterants also demonstrates that minor structural modifications, such as changes to the substituent on the piperazine ring or alterations to the phenyl ring, can lead to compounds with similar or even more potent PDE5 inhibitory activities than the parent compounds. medsafe.govt.nzsci-hub.stcore.ac.uk

Elucidation of Specific Pharmacophoric Requirements for Phosphodiesterase Type 5 Inhibition

The pharmacophore of PDE5 inhibitors, including Sildenafil and its analogs like Methisosildenafil, involves specific structural features necessary for binding to the PDE5 active site and exerting inhibitory activity. Key elements commonly observed in PDE5 inhibitor pharmacophores include a purine-like fused ring system (such as the pyrazolopyrimidinone core in Methisosildenafil and Sildenafil), an alkoxybenzene moiety, and a group capable of interacting with a conserved glutamine residue in the active site. mdpi.comnih.gov

SAR analysis of various PDE5 inhibitors suggests that a small hydrophobic pocket and the H-loop of PDE5 are important for inhibitor affinity. nih.govrcsb.org Common binding elements include stacking interactions against a phenylalanine residue and hydrogen bonding with an invariant glutamine residue (Gln817 in PDE5) in the active site. nih.govrcsb.org The pyrazolopyrimidinone core of Sildenafil and its analogs is known to superimpose well within the active site, mimicking the structure of the natural substrate, cGMP. rcsb.org

While detailed pharmacophoric requirements specifically for Methisosildenafil are not explicitly detailed in the search results, its structural similarity to Sildenafil suggests it likely interacts with the PDE5 enzyme through similar binding interactions involving its pyrazolopyrimidinone core, ethoxyphenyl group, and the sulfonyl-piperazine moiety. The presence of the dimethyl-substituted piperazine in Methisosildenafil, compared to the N-methylpiperazine in Sildenafil, would influence the specific interactions within the binding pocket, potentially affecting binding affinity and selectivity.

Computational Modeling and Molecular Docking Approaches for Ligand-Enzyme Interactions

Computational modeling and molecular docking are valuable tools used in SAR studies to predict and understand the binding interactions between ligands (like Methisosildenafil) and target enzymes (such as PDE5). These approaches can provide insights into the preferred binding poses, key interacting residues, and the relative binding affinities of different compounds. mdpi.comeuropeanreview.orgnih.govhilarispublisher.com

Molecular docking studies typically involve placing the ligand into the active site of the enzyme's crystal structure and calculating a docking score that estimates the binding affinity. europeanreview.orgnih.govhilarispublisher.com These studies can help rationalize observed differences in inhibitory potency based on how well different structural analogs fit into and interact with the binding pocket. mdpi.comnih.gov

Molecular dynamics simulations can further complement docking studies by providing information on the stability of the ligand-enzyme complex over time and revealing conformational changes that may occur upon binding. mdpi.comeuropeanreview.orgnih.gov

Although specific computational modeling or docking studies focused solely on Methisosildenafil are not extensively described in the provided snippets, the general application of these techniques to PDE5 inhibitors is well-established. mdpi.commdpi.comeuropeanreview.orgnih.govhilarispublisher.com Such studies on Methisosildenafil would involve docking its 3D structure into the active site of PDE5 (often using available crystal structures of PDE5 in complex with inhibitors like Sildenafil) to predict its binding mode and assess the impact of the dimethylpiperazine substitution on interactions compared to Sildenafil. rcsb.orgnih.govresearchgate.net These computational approaches can help to explain the biological activity observed for Methisosildenafil and guide further structural modifications for the design of novel PDE5 inhibitors.

Research Gaps and Future Directions

Critical Need for Comprehensive Preclinical Toxicological and Pharmacological Studies

A significant research gap exists regarding the comprehensive preclinical toxicological and pharmacological profile of Methisosildenafil. Unlike approved pharmaceuticals that undergo extensive nonclinical testing before human exposure, the safety and precise pharmacological effects of compounds like Methisosildenafil, particularly when present as adulterants, are largely uncharacterized sci-hub.stresearchgate.net. Preclinical studies are fundamental to defining a drug's safety profile, identifying potential target organ toxicities, dose dependence, the relationship to exposure, and potential reversibility of adverse effects fdamap.comtopra.org.

Formal preclinical investigations for Methisosildenafil should encompass a range of studies typically required for new drug candidates. These include acute, subacute, and chronic toxicity tests to assess the potential for adverse effects following single and repeated exposures topra.orgfda.govwuxiapptec.com. Studies evaluating effects on reproduction and the developing fetus are also crucial fda.govwuxiapptec.com. Furthermore, safety pharmacology studies are needed to define the compound's profile across major organ systems, including the central nervous system, cardiovascular, and respiratory systems wuxiapptec.comfda.gov. Given the structural similarity to sildenafil (B151) and the known cardiovascular effects of PDE5 inhibitors, detailed cardiovascular safety pharmacology is particularly warranted.

Pharmacokinetic studies in relevant animal models are necessary to understand the absorption, distribution, metabolism, and excretion of Methisosildenafil nih.gov. Integrating pharmacokinetic data with pharmacodynamic and toxicological findings is essential for translating preclinical results to potential human effects and for estimating safe starting doses for any potential future clinical investigations fdamap.comnih.gov. The fact that a related compound, nitrosoprodenafil, which releases Methisosildenafil, has been associated with serious risks like significant drops in blood pressure and potential hepatotoxicity underscores the critical need for thorough toxicological assessment of Methisosildenafil itself guidetopharmacology.org. Compliance with Good Laboratory Practice (GLP) standards is generally expected for pivotal non-clinical studies to ensure data reliability for regulatory evaluation topra.orgfda.gov.

Requirements for Formal Clinical Research and Safety Assessment

Despite Methisosildenafil's reported approval in China wikipedia.orgwikipedia.org, its widespread presence as an unapproved adulterant globally signifies a lack of formal clinical research and safety assessment in many regulatory jurisdictions. Formal clinical trials are essential to evaluate the efficacy, safety, and pharmacokinetics of a compound in humans ct-toolkit.ac.uksfda.gov.sacanada.ca. For Methisosildenafil, a significant research requirement is the conduct of well-designed clinical studies to definitively assess its pharmacological activity and, critically, its safety profile in human subjects under controlled conditions.

Phase I clinical trials would be necessary to evaluate initial safety, tolerability, and pharmacokinetics in a small number of human volunteers wuxiapptec.comct-toolkit.ac.uksfda.gov.sa. Subsequent phases of clinical research would be required to determine efficacy for any specific indication and to gather more extensive safety data in larger patient populations ct-toolkit.ac.uksfda.gov.sa. The design of these trials must be carefully considered, taking into account preclinical findings and the known effects of other PDE5 inhibitors ct-toolkit.ac.uktfscro.com.

A comprehensive safety assessment throughout all phases of clinical development is paramount wuxiapptec.comtfscro.com. This includes rigorous monitoring and reporting of adverse events, understanding potential drug-drug interactions, and identifying any specific populations who may be at higher risk ct-toolkit.ac.uksfda.gov.sa. The challenges in transitioning from preclinical data to human trials, often referred to as navigating the "Valley of Death," highlight the need for meticulous planning and expert oversight in designing and executing formal clinical research for compounds like Methisosildenafil tfscro.com. Regulatory requirements for clinical trial applications, including the submission of comprehensive non-clinical data and detailed study protocols, must be strictly adhered to sfda.gov.sacanada.ca.

Development of Enhanced Analytical Strategies for Emerging Analogues

The continued emergence of Methisosildenafil and a growing number of other synthetic PDE5 inhibitors as adulterants in consumer products presents an ongoing challenge for analytical laboratories and regulatory authorities worldwide sci-hub.stmedsafe.govt.nzresearchgate.netresearchgate.netusp.org. The structural similarity of these analogues to approved PDE5 inhibitors necessitates the development and implementation of enhanced analytical strategies for their reliable detection, identification, and quantification usp.orgontosight.airesearchgate.net.

Current analytical methodologies for detecting PDE5 inhibitors and their analogues in complex matrices like dietary supplements primarily involve chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS and HRMS researchgate.netresearchgate.netusp.orgresearchgate.net. Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for structural elucidation of novel analogues sci-hub.stresearchgate.netresearchgate.net. However, the rapid pace at which new analogues with subtle structural modifications appear requires continuous refinement and validation of existing methods and the exploration of novel analytical approaches sci-hub.stmedsafe.govt.nzresearchgate.net.

Future research in this area should focus on developing rapid, sensitive, and selective screening methods capable of identifying a wide range of known and potentially unknown PDE5 inhibitor analogues researchgate.netusp.org. This includes improving sample preparation techniques for diverse product matrices and enhancing chromatographic separation to resolve structurally similar compounds sci-hub.stresearchgate.netusp.org. The use of high-resolution mass spectrometry and advanced data analysis techniques, such as multivariate analysis and spectral libraries, can aid in the tentative identification and structural characterization of emerging analogues researchgate.netuliege.be. Collaborative efforts between regulatory agencies, research institutions, and analytical instrument manufacturers are crucial to stay ahead of the evolving landscape of adulterated products.

Exploration of Structure-Based Drug Design for Novel Phosphodiesterase Type 5 Inhibitors

Methisosildenafil's identity as a structural analogue of sildenafil provides valuable insights for the exploration of structure-based drug design principles aimed at developing novel PDE5 inhibitors. Understanding the structure-activity relationships (SAR) within the sildenafil class of compounds, including how structural variations like the dimethylpiperazine ring in Methisosildenafil compared to the methylpiperazine in sildenafil influence PDE5 inhibitory activity and selectivity, is crucial for rational drug design researchgate.net.

Research in this area involves utilizing structural information of PDE5, often obtained through techniques like X-ray crystallography, to understand the binding interactions of inhibitors at the enzyme's active site mdpi.com. Computational approaches, such as molecular docking and molecular dynamics simulations, can predict how different chemical structures might bind to PDE5 and estimate their binding affinities mdpi.com. This information can guide the design and synthesis of new compounds with potentially improved potency, selectivity for PDE5 over other phosphodiesterase isoforms (such as PDE6 and PDE11, inhibition of which is associated with side effects), and favorable pharmacokinetic properties researchgate.netmdpi.com.

常见问题

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methisosildenafil with high purity, and how can researchers validate its structural identity?

- Answer: Synthesis should follow validated organic chemistry protocols, such as bromopropionyl bromide intermediates (as seen in related sildenafil analogs) . Characterization requires a combination of HPLC for purity assessment (≥98%), NMR for structural elucidation (e.g., confirming α-bromopropionyl groups), and mass spectrometry for molecular weight verification . For impurity profiling, compare retention times and spectral data against known standards (e.g., Methisosildenafil Impurity 5) .

Q. What pharmacological assays are essential for initial evaluation of Methisosildenafil’s PDE-5 inhibitory activity?

- Answer: Use in vitro PDE-5 enzyme inhibition assays with recombinant human enzymes, measuring IC₅₀ values via fluorometric or radiometric methods. Include positive controls (e.g., sildenafil) and validate results with dose-response curves. Cross-test selectivity against other PDE isoforms (e.g., PDE-6, PDE-11) to assess off-target effects .

Q. How should researchers design in vivo studies to assess Methisosildenafil’s efficacy and safety in animal models?

- Answer: Employ rodent models (e.g., erectile dysfunction induced by diabetes or nerve injury) with randomized, blinded treatment groups. Measure hemodynamic responses via intracavernosal pressure and systemic blood pressure monitoring. Include toxicokinetic analyses (e.g., plasma half-life, organ histopathology) to evaluate dose-dependent safety .

Advanced Research Questions

Q. How can contradictory data on Methisosildenafil’s pharmacokinetic (PK) properties across studies be reconciled?

- Answer: Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC) using fixed- or random-effects models, accounting for variables like species differences, formulation bioavailability, and assay sensitivity . Validate findings with in silico physiologically based pharmacokinetic (PBPK) modeling, incorporating ADMET properties (e.g., logP, plasma protein binding) .

Q. What experimental strategies mitigate confounding variables in clinical trials investigating Methisosildenafil’s therapeutic equivalence to established PDE-5 inhibitors?

- Answer: Implement stratified randomization based on comorbidities (e.g., hypertension, diabetes) and use crossover designs to control intra-subject variability. Predefine inclusion/exclusion criteria (e.g., excluding patients on nitrates) and employ adaptive trial designs for dose optimization . Statistical analysis should include ANCOVA with covariates like baseline severity and adherence rates .

Q. How can researchers elucidate Methisosildenafil’s off-target effects using multi-omics approaches?

- Answer: Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated tissues to identify dysregulated pathways (e.g., nitric oxide signaling, ion channels). Validate candidates with CRISPR-Cas9 knockouts or pharmacological inhibitors in cell-based assays. Cross-reference findings with adverse event databases (e.g., FAERS) to prioritize clinical monitoring .

Methodological Guidance

- Data Reproducibility: Document synthesis and assay conditions in detail (e.g., solvent ratios, incubation times) and deposit raw data in repositories like Zenodo or Figshare .

- Statistical Rigor: Pre-register analysis plans (e.g., on Open Science Framework) to avoid post hoc bias. Report effect sizes with 95% confidence intervals instead of relying solely on p-values .

- Literature Review: Use systematic search strategies across PubMed, Embase, and Web of Science with MeSH terms (e.g., "Phosphodiesterase 5 Inhibitors/chemistry" AND "Methisosildenafil/pharmacology") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。